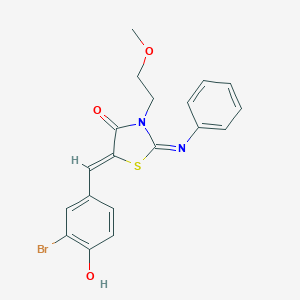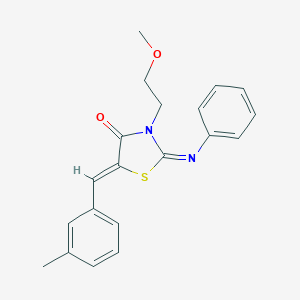![molecular formula C22H16BrClN2O2S B306693 (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammatory cells, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In bacterial cells, it has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to reduce the production of prostaglandins and cytokines. In bacterial cells, it has been shown to inhibit cell growth and division.
実験室実験の利点と制限
The advantages of using (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its relatively simple synthesis method, high yield, and versatility in various applications. However, the limitations include its potential toxicity, limited solubility in water, and lack of specificity in some applications.
将来の方向性
For (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one include further studies on its mechanism of action, optimization of its synthesis method, and development of more specific and less toxic derivatives. Additionally, this compound has the potential for applications in various fields such as drug delivery, imaging, and sensing, which warrant further investigation.
合成法
The synthesis of (2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 5-(3-bromo-4-chlorophenyl)furan-2-carbaldehyde with ethyl-2-aminothiazole-4-carboxylate and phenylhydrazine in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and antibacterial agent. In materials science, it has been used as a precursor for the synthesis of various metal complexes and nanoparticles. In catalysis, it has been used as a ligand for various metal catalysts.
特性
分子式 |
C22H16BrClN2O2S |
|---|---|
分子量 |
487.8 g/mol |
IUPAC名 |
(5E)-5-[[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16BrClN2O2S/c1-2-26-21(27)20(29-22(26)25-15-6-4-3-5-7-15)13-16-9-11-19(28-16)14-8-10-18(24)17(23)12-14/h3-13H,2H2,1H3/b20-13+,25-22? |
InChIキー |
IBOYNAHOWKMFPE-RLPJPJOASA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)/SC1=NC4=CC=CC=C4 |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)SC1=NC4=CC=CC=C4 |
正規SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Br)SC1=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)

![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)